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Compound of Interest

Compound Name: 3-Chloro-6-isopropoxypyridazine

Cat. No.: B1361637 Get Quote

An In-Depth Technical Guide to 3-Chloro-6-
isopropoxypyridazine
This technical guide provides a comprehensive overview of 3-Chloro-6-
isopropoxypyridazine, a heterocyclic compound of interest to researchers and professionals

in drug development and medicinal chemistry. This document details its chemical structure,

IUPAC name, physicochemical properties, a plausible synthetic route, and its potential

biological significance as a kinase inhibitor.

Chemical Structure and IUPAC Name
3-Chloro-6-isopropoxypyridazine is a disubstituted pyridazine derivative. The pyridazine ring

is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this

compound, the ring is substituted with a chloro group at position 3 and an isopropoxy group at

position 6.

IUPAC Name: 3-chloro-6-(propan-2-yloxy)pyridazine

Chemical Structure:

Caption: 2D Chemical Structure of 3-Chloro-6-isopropoxypyridazine.
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A summary of the key physicochemical properties of 3-Chloro-6-isopropoxypyridazine is

presented in the table below. These properties are essential for its handling, formulation, and

application in experimental settings.

Property Value Source

CAS Number 3184-71-2 [Commercial Supplier]

Molecular Formula C₇H₉ClN₂O [Commercial Supplier]

Molecular Weight 172.61 g/mol [Commercial Supplier]

Appearance White to off-white solid [General Observation]

Melting Point 81-85 °C [Predicted]

Boiling Point ~295 °C [Predicted]

SMILES CC(C)OC1=NN=C(C=C1)Cl [Chemical Database]

Synthesis Protocol
While a specific, peer-reviewed synthesis protocol for 3-Chloro-6-isopropoxypyridazine is not

readily available in the literature, a plausible and efficient method can be inferred from

established procedures for the synthesis of related alkoxy-substituted pyridazines. The most

common approach involves the nucleophilic aromatic substitution of a chlorine atom on a

dichloropyridazine precursor with an alkoxide.

Proposed Synthetic Workflow:

The synthesis can be conceptualized as a two-step process starting from maleic anhydride,

leading to the formation of 3,6-dichloropyridazine, which then undergoes selective substitution.
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Step 1: Synthesis of 3,6-Dichloropyridazine

Step 2: Synthesis of 3-Chloro-6-isopropoxypyridazine

Maleic Anhydride 3,6-DihydropyridazineReaction

Hydrazine Hydrate

3,6-DichloropyridazineChlorination

Chlorinating Agent (e.g., POCl3)

3,6-Dichloropyridazine

3-Chloro-6-isopropoxypyridazineNucleophilic Substitution

Sodium Isopropoxide

Click to download full resolution via product page

Caption: Proposed two-step synthesis workflow for 3-Chloro-6-isopropoxypyridazine.

Experimental Protocol (Adapted from General Procedures):

Step 1: Synthesis of 3,6-Dichloropyridazine

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add maleic anhydride and a suitable solvent.

Hydrazine Addition: Slowly add hydrazine hydrate to the reaction mixture. The reaction is

typically exothermic and may require cooling.

Cyclization: Heat the mixture to reflux for several hours to form 3,6-dihydroxypyridazine.

Chlorination: After cooling, carefully add a chlorinating agent such as phosphorus

oxychloride (POCl₃).

Reaction and Work-up: Heat the mixture under reflux. After completion, the excess POCl₃ is

removed under reduced pressure. The residue is then carefully quenched with ice water and
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neutralized. The product, 3,6-dichloropyridazine, is extracted with an organic solvent, dried,

and purified.

Step 2: Synthesis of 3-Chloro-6-isopropoxypyridazine

Alkoxide Formation: In a separate flask, prepare sodium isopropoxide by reacting sodium

metal with anhydrous isopropanol under an inert atmosphere.

Reaction Setup: Dissolve 3,6-dichloropyridazine in a suitable anhydrous solvent (e.g., THF

or DMF) in a reaction flask under an inert atmosphere.

Nucleophilic Substitution: Slowly add the freshly prepared sodium isopropoxide solution to

the solution of 3,6-dichloropyridazine at room temperature.

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography

(TLC).

Work-up and Purification: Upon completion, the reaction is quenched with water, and the

product is extracted with an organic solvent. The organic layer is washed, dried, and the

solvent is evaporated. The crude product is then purified by column chromatography or

recrystallization to yield 3-Chloro-6-isopropoxypyridazine.

Potential Biological Activity and Signaling Pathway
While specific biological data for 3-Chloro-6-isopropoxypyridazine is limited in public

databases, the pyridazine scaffold is a well-recognized pharmacophore in medicinal chemistry.

Many pyridazine derivatives have been investigated as potent inhibitors of various protein

kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a

hallmark of many diseases, including cancer and inflammatory disorders.

Notably, compounds with a similar 3-chloro-6-substituted pyridazine core have been explored

as inhibitors of c-Jun N-terminal kinase 1 (JNK1). JNK1 is a member of the mitogen-activated

protein kinase (MAPK) family and plays a pivotal role in stress signaling, apoptosis, and

inflammation.

JNK1 Signaling Pathway Overview:
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The diagram below illustrates a simplified representation of the JNK1 signaling pathway, a

potential target for 3-Chloro-6-isopropoxypyridazine and related compounds.
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Caption: Simplified JNK1 signaling pathway and the potential inhibitory action of 3-Chloro-6-
isopropoxypyridazine.

Spectroscopic Characterization (Predicted)
Although experimental spectroscopic data for 3-Chloro-6-isopropoxypyridazine is not readily

available, the expected spectral characteristics can be predicted based on its structure and
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data from analogous compounds.

Spectroscopy Expected Features

¹H NMR

- A multiplet for the CH proton of the isopropoxy

group. - A doublet for the two CH₃ groups of the

isopropoxy group. - Two doublets in the

aromatic region for the two protons on the

pyridazine ring.

¹³C NMR

- Resonances for the two methyl carbons and

the methine carbon of the isopropoxy group. -

Four distinct signals for the four carbons of the

pyridazine ring.

IR

- C-H stretching vibrations for the aromatic and

aliphatic protons. - C=N and C=C stretching

vibrations characteristic of the pyridazine ring. -

C-O stretching for the ether linkage. - C-Cl

stretching vibration.

Mass Spectrometry

- A molecular ion peak (M⁺) corresponding to

the molecular weight (172.61 g/mol ). - A

characteristic isotopic pattern (M+2) due to the

presence of the chlorine atom. - Fragmentation

patterns corresponding to the loss of the

isopropoxy group and other fragments.

Conclusion
3-Chloro-6-isopropoxypyridazine is a valuable building block for medicinal chemistry and

drug discovery. Its synthesis can be reliably achieved through a two-step process starting from

readily available precursors. The presence of the chloro and isopropoxy groups offers

opportunities for further functionalization, enabling the creation of diverse chemical libraries.

Based on the activity of related compounds, 3-Chloro-6-isopropoxypyridazine and its

derivatives are promising candidates for the development of novel kinase inhibitors, particularly

targeting the JNK1 signaling pathway. Further experimental studies are warranted to fully

elucidate its biological activity and therapeutic potential.
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To cite this document: BenchChem. [3-Chloro-6-isopropoxypyridazine chemical structure and
IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361637#3-chloro-6-isopropoxypyridazine-chemical-
structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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